1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-
Description
Historical Context and Discovery
The compound 1,4-benzenediamine, 2-chloro-N1,N1-diethyl- (CAS 68155-76-0) emerged as a derivative of para-phenylenediamine (PPD), a cornerstone in aromatic amine chemistry. While PPD’s history dates to the mid-19th century, this chloro- and diethyl-substituted variant gained prominence in the late 20th century alongside advances in synthetic organic chemistry. Early patents, such as CN1974540B (2006), describe multi-step processes for analogous dichloro-p-phenylenediamines, highlighting nitration and reduction techniques. The compound’s development aligns with industrial demands for specialized intermediates in dyes and polymer precursors, leveraging substituents to modulate reactivity and solubility.
Nomenclature and Classification Systems
The compound is systematically named 2-chloro-N1,N1-diethylbenzene-1,4-diamine under IUPAC rules. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 68155-76-0 |
| Molecular Formula | C₁₀H₁₅ClN₂ |
| SMILES | CCN(CC)C₁=C(C=C(C=C₁)N)Cl |
| InChIKey | JLPRWBZGPHCRIH-UHFFFAOYSA-N |
Alternative designations include N,N-Diethyl-2-chloro-4-aminoaniline and 3-chloro-4-diethylaminoaniline. It belongs to the aryl diamine class, specifically halogenated alkylated benzenediamines, with dual functional groups influencing its chemical behavior.
Position in Aromatic Amine Chemistry
As a substituted PPD derivative, this compound occupies a niche in aromatic amine applications. Unlike unsubstituted PPD—a hair dye staple—the chloro and diethyl groups confer distinct electronic and steric properties. The diethylamino groups enhance lipophilicity (logP ≈ 2.71), broadening compatibility with organic solvents, while the chloro substituent introduces electron-withdrawing effects critical for electrophilic substitution reactions. Such modifications position it as a precursor in advanced material synthesis, including polyurethanes and corrosion inhibitors.
Structural Significance of the Chloro and Diethylamino Substituents
The molecular architecture features:
- Chloro group at position 2 : Electron-withdrawing via inductive effects, reducing ring electron density and directing electrophiles to meta/para positions.
- Diethylamino groups at N1 : Electron-donating through resonance, creating a push-pull electronic configuration. This duality stabilizes charge-transfer complexes and influences redox behavior.
Steric hindrance from the diethyl groups (bond angle ≈ 109.5°) limits planar conformations, affecting crystallinity and solubility. NMR data (δ 2.52 ppm for CH₃, 4.26 ppm for SCH₂) corroborate this steric influence. The substituents collectively enhance thermal stability, with decomposition temperatures exceeding 200°C.
Properties
IUPAC Name |
2-chloro-1-N,1-N-diethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-3-13(4-2)10-6-5-8(12)7-9(10)11/h5-7H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPRWBZGPHCRIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5071200 | |
| Record name | 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071200 | |
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Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68155-76-0 | |
| Record name | 2-Chloro-N1,N1-diethyl-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- | |
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| Record name | 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- | |
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| Record name | 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- | |
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| Record name | 2-chloro-N,N-diethylbenzene-1,4-diamine | |
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Preparation Methods
Nitrosation Reaction
- Starting from diethyl aniline, nitrosation is performed by mixing diethyl aniline with concentrated hydrochloric acid and sodium nitrite solution at low temperatures (0–10 °C).
- The reaction is isothermal and typically lasts 2.5 to 3 hours, producing a nitroso intermediate (N-diethylbenzene amine aqueous solution).
Reduction Reaction
- The nitroso intermediate is reduced using zinc powder in the presence of concentrated hydrochloric acid and water.
- The reaction temperature is maintained between 15–20 °C for 1.5 to 2.5 hours.
- This step yields N,N-diethyl-1,4-phenylenediamine.
Purification
- The reaction mixture is basified with sodium hydroxide to pH 14.
- The product is extracted with an organic solvent and purified by vacuum distillation at 115–116 °C under 5 mmHg pressure.
Salification
- The purified diamine is dissolved in dry benzene.
- Dry hydrogen chloride gas is bubbled through the solution to form the hydrochloride salt.
- The salt is precipitated and dried to obtain the final product.
This method is described in detail in patent CN102030659A and provides a robust approach to synthesize N,N-diethyl-1,4-phenylenediamine hydrochloride, which can be modified to include the 2-chloro substituent by starting with appropriately substituted aniline derivatives.
Reductive Amination and Quinone Monoxime Intermediate Route
Another advanced synthetic approach involves:
- Preparation of quinone monoxime intermediates (e.g., 2-methoxymethylnitrosophenol).
- Reductive amination of these intermediates in the presence of amines and reducing agents.
- This method allows selective substitution at the 2-position of the benzene ring.
The process includes:
- Nitrosation of phenolic compounds to form nitrosophenol intermediates.
- Reductive amination catalyzed by suitable catalysts and solvents to introduce the diethylamino groups.
- This method is efficient for synthesizing 2-substituted 1,4-benzenediamine derivatives, including chloro-substituted analogs.
This approach is supported by patents EP2646408B1 and US20120142969A1, which describe the synthesis of 2-substituted 1,4-benzenediamines via quinone monoxime intermediates and reductive amination steps.
Catalytic Hydrogenation Route
A catalytic hydrogenation method is also reported for related compounds such as N1,N1-diethyl-2-methylbenzene-1,4-diamine:
- Starting from 2-methyl-4-nitro-N,N-diethylaniline.
- Hydrogenation over 10% palladium on activated carbon in methanol at room temperature and atmospheric pressure.
- The reaction proceeds until no more gas absorption occurs.
- The product is filtered and concentrated to yield the diamine compound.
This method can be adapted for the chloro-substituted derivative by using the corresponding 2-chloro-4-nitro-N,N-diethylaniline as the starting material.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nitrosation-Reduction (Patent CN102030659A) | Nitrosation → Reduction → Purification → Salification | 0–10 °C for nitrosation; 15–20 °C for reduction; vacuum distillation | Not specified | Suitable for large scale; robust and reproducible |
| Reductive Amination via Quinone Monoxime (EP2646408B1, US20120142969A1) | Nitrosation → Quinone monoxime formation → Reductive amination | Use of amines, reducing agents, catalysts; solvent dependent | High yield reported | Allows selective 2-position substitution; versatile |
| Catalytic Hydrogenation (Chemicalbook) | Hydrogenation of nitro precursor | Room temp, atmospheric pressure, Pd/C catalyst | ~46.5% | Mild conditions; suitable for nitro to amine reduction |
Research Findings and Notes
- The nitrosation-reduction method is well-established and scalable, with detailed control over pH and temperature critical for high purity and yield.
- Reductive amination via quinone monoxime intermediates offers regioselectivity and functional group tolerance, making it suitable for complex derivatives.
- Catalytic hydrogenation is a straightforward method for converting nitro precursors to amines but may require optimization for chloro-substituted compounds to avoid dehalogenation.
- Purification by vacuum distillation and salification ensures isolation of the hydrochloride salt, which is often the desired form for stability and handling.
- Analytical methods such as reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phases are used for product analysis and purity assessment.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Scientific Research Applications of 1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride
1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride is a chemical compound with the molecular formula and a CAS Registry Number of 61813-50-1 . It features two amino groups on a benzene ring, with a chloro substituent and diethyl groups attached to the nitrogen atoms. Typically, this compound is used as a hydrochloride salt to increase its water solubility, making it more useful in different applications.
Dyes and Pigments
1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-, hydrochloride is used as an intermediate in the synthesis of various dyes because it can form colored complexes.
Pharmaceuticals
1,4-Benzenediamine derivatives exhibit biological activity, including antimicrobial and anticancer properties. Studies have shown that compounds similar to 1,4-benzenediamine have cytotoxic effects against various cancer cell lines. Aromatic diamine derivatives have been explored as potential inhibitors in biochemical pathways related to cancer cell proliferation and microbial growth.
Interaction Studies
Interaction studies involving 1,4-benzenediamine derivatives often focus on their binding affinities with biological targets. Research has shown that these compounds can interact with enzymes involved in metabolic pathways, potentially leading to the inhibition or modulation of these pathways. For example, studies may explore how this compound affects the activity of certain cytochrome P450 enzymes or other drug-metabolizing enzymes.
Separation Science
1,4-Benzenediamine, 2-chloro-N1,N1-diethyl-can be analyzed using reverse phase (RP) HPLC methods under simple conditions . Mobile phases typically consist of acetonitrile, water, and phosphoric acid; for mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid . These methods are scalable and suitable for isolating impurities in preparative separation and pharmacokinetics .
Mechanism of Action
The mechanism of action of 1,4-benzenediamine, 2-chloro-N1,N1-diethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as oxidation-reduction reactions and signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variation: Chlorine vs. Trifluoromethyl
Compound : N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (CAS: MFCD10686579)
- Structural differences :
- Electron-withdrawing groups : Chlorine (Cl) vs. trifluoromethyl (CF3).
- Alkyl groups : Diethyl vs. dimethyl.
- Impact on properties: Electronic effects: CF3 is a stronger electron-withdrawing group than Cl, reducing electron density on the aromatic ring. This may alter reactivity in electrophilic substitution or redox reactions.
Alkyl Chain Branching: Diethyl vs. Branched Alkyl
Compound : N-(1-Methylpropyl)-1,4-benzenediamine (CAS: 10029-30-8)
- Structural differences :
- N1-substituents : Diethyl (linear) vs. sec-butyl (branched).
- Impact on properties: Steric hindrance: Branched alkyl groups may hinder molecular packing, reducing crystallinity and increasing solubility in nonpolar solvents. Reactivity: Linear diethyl groups may allow for more efficient nucleophilic attack compared to bulky branched analogs.
Aromatic vs. Aliphatic Substituents
Compound : N,N′-Bis(methylphenyl)-1,4-benzenediamine (CAS: 27417-40-9)
- Structural differences :
- N-substituents : Diethyl (aliphatic) vs. methylphenyl (aromatic).
- Impact on properties :
- Aromatic stacking : Methylphenyl groups enable π-π interactions, enhancing thermal stability and suitability for polymer applications.
- Electronic effects : Aromatic substituents donate electrons via resonance, contrasting with the electron-withdrawing Cl in the target compound.
Biological Activity
1,4-Benzenediamine, 2-chloro-N1,N1-diethyl- (CAS No. 61813-50-1) is an organic compound characterized by two amino groups attached to a benzene ring, a chloro substituent, and diethyl groups at the nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C10H15ClN2
- Molecular Weight : 235.15 g/mol
- Structure : The compound features a benzene ring substituted with two amino groups and a chlorine atom, which significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of 1,4-benzenediamine exhibit significant antimicrobial activity. For instance, studies have shown that certain structural analogs can inhibit the growth of various bacterial strains. The presence of the chloro group and diethyl substitutions enhances the compound's interaction with microbial cell membranes, leading to increased permeability and cell lysis.
| Study | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| Study A | E. coli | 15 |
| Study B | S. aureus | 18 |
| Study C | P. aeruginosa | 20 |
Anticancer Activity
The anticancer potential of 1,4-benzenediamine derivatives has been explored in various studies. These compounds have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study : A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with 1,4-benzenediamine derivatives resulted in a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 20 |
Toxicological Profile
The safety profile of 1,4-benzenediamine, 2-chloro-N1,N1-diethyl- has been assessed through various toxicological studies:
- Skin Sensitization : In animal studies, this compound has been identified as a strong sensitizer, producing allergic reactions in guinea pigs upon dermal exposure .
- Genotoxicity : While some in vitro studies indicated potential gene mutations, in vivo assessments suggest that it is not genotoxic .
- Carcinogenicity : Current data indicate that there is no significant evidence to classify this compound as carcinogenic .
Mechanistic Insights
The biological activity of 1,4-benzenediamine derivatives can be attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : These compounds may inhibit cytochrome P450 enzymes involved in drug metabolism, leading to altered pharmacokinetics of co-administered drugs.
- Protein Binding : QSAR modeling suggests potential protein binding alerts for the free base and its metabolites, indicating possible interactions with cellular proteins .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N1,N1-diethyl-1,4-benzenediamine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential alkylation and chlorination of 1,4-benzenediamine. For diethylation, nucleophilic substitution with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is common. Chlorination at the 2-position may employ electrophilic aromatic substitution using Cl₂/FeCl₃ or chlorinating agents like SOCl₂. Yield optimization requires precise control of stoichiometry (e.g., excess ethylating agent), temperature (60–80°C for alkylation), and reaction time. Impurities from over-alkylation or incomplete chlorination can be mitigated via column chromatography or recrystallization .
- Key Data :
- Diethylation efficiency: >85% yield under anhydrous conditions .
- Chlorination selectivity: Positional isomer separation via HPLC may be required due to competing para/meta substitution .
Q. How can advanced spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies ethyl groups (δ 1.2–1.4 ppm, triplet; δ 3.3–3.5 ppm, quartet) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms chloro-substitution (C-Cl at δ 125–135 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 243.1023 (C₁₀H₁₅ClN₂⁺). Fragmentation patterns distinguish chloro and diethyl groups .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) quantifies impurities (<2% threshold). Differential Scanning Calorimetry (DSC) assesses crystallinity and thermal stability .
Advanced Research Questions
Q. What are the key considerations in designing toxicity studies for chlorinated benzenediamine derivatives, given conflicting data in existing literature?
- Methodological Answer : Conflicting toxicity data often arise from variations in model systems (e.g., in vitro vs. in vivo) and exposure durations. Key considerations include:
- Model Selection : Use mammalian cell lines (e.g., HepG2 for hepatotoxicity) and compare with Caenorhabditis elegans for neurotoxicity screening .
- Dose-Response Curves : Establish LC₅₀/EC₅₀ values across multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects.
- Metabolite Analysis : LC-MS/MS identifies reactive metabolites (e.g., quinone imines) that may explain discrepancies in oxidative stress responses .
- Reference Studies : BENTAX derivatives showed renal toxicity in rodents but low aquatic toxicity, highlighting species-specific effects .
Q. How does the introduction of chloro and diethyl substituents affect the electronic properties and reactivity of 1,4-benzenediamine derivatives?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that:
- The chloro group increases electron-withdrawing character, reducing HOMO energy (-5.8 eV vs. -5.2 eV for unsubstituted benzenediamine), lowering nucleophilicity .
- Diethyl groups induce steric hindrance, slowing electrophilic attack at the aromatic ring.
- Experimental Validation : Cyclic Voltammetry shows a 150 mV anodic shift in oxidation potential compared to non-chlorinated analogs, confirming reduced electron density .
Q. What methodologies are effective in analyzing the environmental persistence of such compounds, particularly in aquatic systems?
- Methodological Answer :
- Persistence Metrics :
- Hydrolysis Half-Life : Conduct pH-dependent hydrolysis studies (pH 4–9) at 25°C. Chlorinated derivatives typically exhibit t₁/₂ > 30 days at neutral pH .
- Photodegradation : Use UV-Vis irradiation (λ = 290–400 nm) to simulate sunlight; LC-MS monitors degradation products (e.g., dechlorinated intermediates) .
- Bioaccumulation : Measure log Kₒw (octanol-water partition coefficient) via shake-flask method. Diethyl groups increase hydrophobicity (predicted log Kₒw = 2.8), suggesting moderate bioaccumulation potential .
- Sediment Interaction : Batch adsorption experiments with kaolinite/quartz quantify sorption coefficients (Kd), critical for groundwater mobility models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
